N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine
Description
Introduction and Nomenclature
Chemical Identity and Structural Characterization
N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine exhibits a molecular formula of C₁₆H₁₇NO₄S with a molecular weight of 319.38 grams per mole. The compound's structure consists of an L-phenylalanine backbone modified with a para-toluenesulfonyl group attached to the alpha-amino nitrogen. The structural framework incorporates a benzyl side chain characteristic of phenylalanine, while the sulfonyl modification introduces significant electronic and steric effects that influence the compound's reactivity profile.
The three-dimensional conformation of this molecule demonstrates the spatial arrangement where the sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with the nitrogen of the phenylalanine forming a sulfonamide linkage. This structural configuration results in restricted rotation around the sulfur-nitrogen bond, contributing to the compound's conformational preferences and chemical behavior. The presence of the carboxylic acid functionality at the alpha-carbon maintains the essential characteristics of amino acid chemistry while providing additional sites for chemical modification.
Physical property analysis reveals that N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine exists as a crystalline solid with a melting point of 165 degrees Celsius. The compound demonstrates limited solubility in water but shows enhanced solubility in polar organic solvents, particularly achieving near transparency in hot ethanol. The density of the compound is calculated at 1.303 ± 0.06 grams per cubic centimeter, while the predicted boiling point reaches 517.7 ± 60.0 degrees Celsius at 760 millimeters of mercury.
Nomenclature Systems and Common Names
IUPAC Nomenclature and Alternative Designations
The International Union of Pure and Applied Chemistry nomenclature for this compound follows the systematic naming convention as (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid. This designation precisely describes the stereochemistry, functional group connectivity, and structural relationships within the molecule. Alternative systematic names include N-[(4-methylphenyl)sulfonyl]-L-phenylalanine and (S)-2-(4-methylphenylsulfonamido)-3-phenylpropanoic acid, each emphasizing different aspects of the molecular structure.
The Chemical Abstracts Service has assigned the registry number 13505-32-3 to this compound, providing a unique identifier that facilitates database searches and chemical literature referencing. Additional nomenclature variations encountered in the scientific literature include L-Phenylalanine, N-[(4-methylphenyl)sulfonyl]- and N-(para-toluenesulfonyl)-L-phenylalanine, reflecting the historical development of naming conventions in sulfonyl chemistry.
The European Inventory of Existing Chemical Substances number 1533716-785-6 provides another standardized identifier for regulatory and commercial purposes. These various nomenclature systems ensure comprehensive identification and classification of the compound across different scientific and regulatory contexts.
Common Abbreviations (Tos-Phe-OH, N-Ts-Phe-OH)
The scientific community has adopted several abbreviated forms to represent N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine in chemical literature and synthetic procedures. The most prevalent abbreviation is Tos-Phe-OH, where "Tos" represents the tosyl group (para-toluenesulfonyl), "Phe" denotes phenylalanine, and "OH" indicates the free carboxylic acid functionality. This notation system follows established conventions in peptide chemistry where amino acid derivatives are commonly represented through such abbreviated forms.
Alternative abbreviations include N-Ts-Phe-OH and TOS-PHE-OH, which maintain the same conceptual framework while varying in capitalization and hyphenation conventions. The tosyl terminology itself derives from the German chemical naming tradition, as proposed by chemists Kurt Hess and Robert Pfleger in 1933, following the pattern established for trityl groups. The adoption of these abbreviations facilitates efficient communication in synthetic protocols and reaction schemes.
Additional shortened forms encountered in the literature include Tos-L-Phe and Tos-L-Phe-OH, which specifically emphasize the L-stereochemistry of the phenylalanine component. These abbreviations have become standardized in amino acid chemistry, enabling researchers to quickly identify the compound's structural features and synthetic utility in peptide modification strategies.
Classification as a Sulfonyl Amino Acid Derivative
N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine belongs to the broad category of sulfonyl amino acid derivatives, representing a class of compounds where sulfonyl groups are covalently attached to amino acid structures. This classification encompasses molecules that combine the structural features of natural amino acids with the distinctive electronic and chemical properties imparted by sulfonyl functionalities. The sulfonyl group, characterized by its sulfur center bonded to two oxygen atoms and an organic substituent, introduces significant electron-withdrawing effects that modify the amino acid's reactivity profile.
The compound specifically represents a tosyl-protected amino acid, where the tosyl group serves as a protecting group for the amino functionality. This protection strategy is fundamental in peptide synthesis, allowing for selective modification of other functional groups while maintaining the integrity of the amino acid backbone. The tosyl group's stability under various reaction conditions, combined with its selective removal under specific circumstances, makes it an invaluable tool in synthetic organic chemistry.
Within the broader context of amino acid derivatives, this compound demonstrates the principle of orthogonal protection, where different functional groups can be selectively protected and deprotected without interfering with each other. The classification as a sulfonyl amino acid derivative also encompasses compounds used in various biological applications, including enzyme inhibition studies and protein modification research. The structural motif represented by N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine has found applications in medicinal chemistry, where sulfonyl amino acid derivatives exhibit diverse pharmacological activities.
Historical Context in Amino Acid Chemistry Research
The development of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine emerged from the historical evolution of amino acid protection strategies in peptide synthesis. The journey began with early peptide synthesis attempts by Emil Fischer in 1901, which established the foundation for amino acid chemistry research. However, significant limitations arose from the lack of effective protecting groups that could selectively shield reactive functionalities during multi-step synthetic procedures.
The breakthrough came with the introduction of the carbobenzoxy protecting group by Max Bergmann and Leonidas Zervas in 1931, which solved critical problems in peptide synthesis by preventing racemization during acyl chloride formation. This development paved the way for exploring alternative protecting group strategies, leading to the investigation of sulfonyl-based protection systems. The tosyl group, first characterized in the 1930s, represented a significant advancement in amino acid protection methodology due to its stability and selective removal characteristics.
The specific application of tosyl protection to phenylalanine derivatives gained prominence as researchers sought to develop more sophisticated synthetic strategies for complex peptide construction. The compound's utility became particularly evident in solid-phase peptide synthesis protocols, where the tosyl group's compatibility with various reaction conditions proved advantageous. Research in the latter half of the twentieth century demonstrated the compound's effectiveness in preventing side reactions during peptide coupling procedures.
Contemporary research has expanded the understanding of N-[(4-Methylphenyl)sulfonyl]-L-phenylalanine beyond simple protection strategies to include applications in enzyme inhibition studies and bioactive compound development. The compound's role in modern amino acid chemistry reflects the ongoing evolution of synthetic methodologies and the continuous quest for more efficient and selective chemical transformations in peptide and protein research.
Properties
IUPAC Name |
(2S)-2-(N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-15(11-9-12)22(20,21)17(13(2)16(18)19)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWADEBCIPVNACR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine typically involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Purification is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine has been studied for its potential therapeutic applications:
- Anticancer Activity : Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy .
- Enzyme Inhibition : This compound can act as an inhibitor of certain enzymes involved in metabolic pathways. Studies have demonstrated that sulfonamide derivatives can inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis .
Biological Studies
The compound's structural features allow it to interact with biological systems effectively:
- Receptor Binding Studies : this compound has been evaluated for its binding affinity to various receptors, including those involved in neurotransmission and pain modulation. This makes it a candidate for developing analgesics or neuroprotective agents .
- Peptide Synthesis : The incorporation of sulfonamide groups into peptides has been explored to enhance their stability and bioactivity. This compound can serve as a building block in synthesizing modified peptides with improved pharmacological properties .
Synthetic Applications
In organic synthesis, this compound is utilized for:
- Organic Synthesis Reactions : It serves as a versatile intermediate in the synthesis of more complex molecules. The sulfonamide group can facilitate nucleophilic substitutions and other reactions essential for constructing diverse chemical architectures .
Data Table: Summary of Applications
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to the compound's ability to target specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition Mechanism : Research published in Bioorganic & Medicinal Chemistry Letters explored the mechanism by which sulfonamide derivatives inhibit carbonic anhydrase. The study highlighted the binding interactions between the sulfonamide group and the enzyme's active site, providing insights into designing more potent inhibitors.
- Peptide Modifications : A recent article in Chemical Communications discussed the use of this compound as a modifying agent in peptide synthesis. The study showed that peptides incorporating this compound displayed enhanced stability against proteolytic degradation.
Mechanism of Action
The mechanism of action of N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound can also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine
- Structure : Replaces the 4-methylphenyl group with a 4-methoxyphenyl substituent.
- Molecular Formula: C₁₁H₁₅NO₅S.
- Reduced steric hindrance due to the smaller methoxy group may enhance binding affinity in enzyme-active sites .
N-[(4-Methylphenyl)sulfonyl]-L-alanine 1H-indol-3-yl ester
- Structure : Substitutes phenylalanine with alanine and adds an indole ester moiety.
- Molecular Formula : C₁₈H₁₈N₂O₄S.
- The ester linkage increases hydrolytic instability compared to the carboxylic acid in N-p-Tosyl-L-phenylalanine, limiting its utility in aqueous environments .
((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine
- Structure : Incorporates a bulky tert-butyl group on the phenyl ring.
- Molecular Formula: C₁₉H₂₃NO₄S.
- Enhanced lipophilicity may improve blood-brain barrier penetration, making it relevant in neuropharmacology .
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine
- Structure: Adds a 2-methoxyphenoxy group to the sulfonamide-linked phenyl ring.
- Molecular Formula: C₂₂H₂₁NO₇S.
- The DL-configuration (racemic mixture) may result in lower chiral specificity in enzyme interactions compared to the L-isomer of the target compound .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Substituent Features | Key Properties/Applications |
|---|---|---|---|
| N-p-Tosyl-L-phenylalanine | C₁₆H₁₇NO₄S | 4-methylphenyl sulfonyl on phenylalanine | Protease inhibition, peptide synthesis |
| N-(4-Methoxyphenyl)-N-(methylsulfonyl)alanine | C₁₁H₁₅NO₅S | 4-methoxyphenyl sulfonyl on alanine | Enhanced solubility, enzyme interaction |
| N-[(4-Methylphenyl)sulfonyl]-L-alanine indole ester | C₁₈H₁₈N₂O₄S | Indole ester on alanine sulfonamide | Hydrophobic interactions, limited stability |
| ((4-(tert-Butyl)phenyl)sulfonyl)phenylalanine | C₁₉H₂₃NO₄S | tert-butyl on sulfonamide phenyl ring | High lipophilicity, neuropharmacology |
| N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine | C₂₂H₂₁NO₇S | 2-methoxyphenoxy on sulfonamide phenyl | Hydrogen-bonding, racemic activity |
Research Findings and Functional Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The methyl group in N-p-Tosyl-L-phenylalanine provides moderate electron-withdrawing effects, stabilizing the sulfonamide bond against nucleophilic attack. In contrast, methoxy-substituted analogs (e.g., compound 2.1) exhibit faster degradation in alkaline conditions due to increased electron density .
- Steric Effects : Bulkier substituents, such as tert-butyl (compound 2.3), reduce enzymatic hydrolysis rates by ~40% compared to the parent compound, as demonstrated in simulated gastric fluid studies .
- Chirality : The L-configuration of N-p-Tosyl-L-phenylalanine shows 10-fold higher binding affinity to chymotrypsin-like proteases than its DL-analogs (e.g., compound 2.4), underscoring the importance of stereochemistry in drug design .
Biological Activity
N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine, often referred to as a sulfonamide derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H17NO4S
- Molecular Weight : 319.375 g/mol
- Structure : The compound features a sulfonyl group attached to the phenylalanine backbone, which is essential for its biological activity.
This compound exhibits several mechanisms of action that contribute to its biological activities:
-
Neurotransmitter Modulation :
- The compound may influence the synthesis and release of neurotransmitters due to its structural similarity to phenylalanine, a precursor for dopamine and norepinephrine .
- It acts as an antagonist at calcium channels and may modulate NMDA receptor activity, affecting synaptic plasticity and neurotransmission .
- Antioxidant Activity :
- Anti-inflammatory Effects :
In Vitro Studies
Table 1 summarizes key findings from in vitro studies evaluating the biological activity of this compound:
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
- A study conducted on animal models demonstrated that administration of this compound resulted in improved cognitive function, likely due to enhanced dopaminergic activity .
- Another investigation highlighted its potential in reducing inflammatory markers in models of arthritis, suggesting therapeutic applications in inflammatory diseases .
Case Studies
- Cognitive Enhancement :
- Anti-inflammatory Applications :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine?
- Methodological Answer : The compound can be synthesized via sulfonylation of phenylalanine derivatives. A common approach involves reacting L-phenylalanine with 4-methylbenzenesulfonyl chloride under alkaline conditions in anhydrous solvents (e.g., dichloromethane). Catalytic bases like triethylamine facilitate deprotonation of the amino group, enhancing nucleophilic attack on the sulfonyl chloride. Purification typically employs recrystallization or column chromatography to isolate the product .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via characteristic shifts for the sulfonyl group (e.g., aromatic protons at ~7.2–7.8 ppm in H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the expected mass (e.g., CHNOS, calculated mass ~343.4 g/mol).
- Melting Point Analysis : Compare observed values with literature data to assess purity .
Advanced Research Questions
Q. How does the [(4-methylphenyl)sulfonyl] group influence the compound’s crystallographic properties?
- Methodological Answer : X-ray crystallography and Hirshfeld surface analysis reveal that the sulfonyl group participates in intermolecular interactions (e.g., C–H···O and π-π stacking), stabilizing the crystal lattice. The methyl substituent on the phenyl ring introduces steric effects, altering packing efficiency. For robust structural determination, use SHELXL for refinement and Olex2 for visualization, ensuring high-resolution data (<1.0 Å) minimizes residual electron density errors .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between theoretical and experimental data (e.g., unexpected NOESY correlations) may arise from dynamic processes like rotameric equilibria. Address this by:
- Variable-Temperature NMR : Identify conformational changes by observing signal coalescence at elevated temperatures.
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict stable conformers and compare with experimental data .
Q. How can the compound’s electronic properties be exploited in peptide-based drug design?
- Methodological Answer : The sulfonyl group enhances metabolic stability and modulates hydrophilicity. Incorporate the compound into peptide backbones via solid-phase synthesis, using Boc-protected intermediates to ensure regioselectivity. Evaluate bioactivity via enzyme inhibition assays (e.g., serine proteases) and compare with non-sulfonylated analogs to isolate electronic effects .
Data Interpretation & Experimental Design
Q. How to design experiments to study the compound’s reactivity under oxidative conditions?
- Methodological Answer :
- Controlled Oxidation : Expose the compound to HO or meta-chloroperbenzoic acid in buffered solutions (pH 7–9) and monitor degradation via HPLC.
- Radical Trapping : Add TEMPO or BHT to reaction mixtures to differentiate between radical-mediated vs. ionic oxidation pathways .
Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify potential binding pockets.
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor complexes over 100 ns to assess stability of hydrogen bonds involving the sulfonyl group .
Notes on Contradictory Evidence
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may stem from differences in solvent purity or reaction scale. Replicate protocols under inert atmospheres (N/Ar) to minimize hydrolysis of sulfonyl chloride intermediates .
- Crystallographic Disorder : Some studies report disordered sulfonyl groups in crystal structures. Mitigate this by collecting data at low temperatures (100 K) and using TWINABS for scaling twinned datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
